molecular formula C20H19N3O3S B4689878 2-[(benzylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide

2-[(benzylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide

Cat. No. B4689878
M. Wt: 381.4 g/mol
InChI Key: FJJZIPMOOZDKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Benzylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide, also known as Bz-423, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Bz-423 belongs to the class of benzamides and has been shown to have anti-inflammatory and anti-tumor properties.

Mechanism of Action

2-[(benzylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide works by inhibiting the activity of the mitochondrial protein, VDAC1. VDAC1 plays a critical role in regulating the exchange of metabolites between the cytosol and mitochondria. Inhibition of VDAC1 by this compound leads to a decrease in mitochondrial respiration and ATP production, which ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to decrease mitochondrial respiration and ATP production, which ultimately leads to cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(benzylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide in lab experiments is its specificity. This compound specifically targets VDAC1, which makes it a useful tool for studying the role of VDAC1 in various cellular processes. Additionally, this compound has been shown to have low toxicity in vitro and in vivo.
One limitation of using this compound in lab experiments is its solubility. This compound has poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, this compound has been shown to have low bioavailability in vivo, which can limit its use as a therapeutic agent.

Future Directions

There are a number of future directions for the study of 2-[(benzylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide. One area of research is the development of more potent and selective inhibitors of VDAC1. Additionally, this compound could be studied for its potential use in the treatment of other diseases such as Parkinson's disease and Alzheimer's disease. Finally, the use of this compound in combination with other drugs could be studied for its potential synergistic effects.

Scientific Research Applications

2-[(benzylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.

properties

IUPAC Name

2-(benzylsulfonylamino)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c24-20(22-14-17-9-6-12-21-13-17)18-10-4-5-11-19(18)23-27(25,26)15-16-7-2-1-3-8-16/h1-13,23H,14-15H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJZIPMOOZDKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.